molecular formula C10H14N2O6 B583967 [5'-13C]ribothymidine CAS No. 478511-02-3

[5'-13C]ribothymidine

Cat. No. B583967
M. Wt: 259.222
InChI Key: DWRXFEITVBNRMK-DJLCBFSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5'-13C]ribothymidine is a biochemical used for proteomics research . It has a molecular weight of 259.22 and its molecular formula is (13C)C9H14N2O6 .


Synthesis Analysis

The synthesis of ribothymidine nucleolipids involves coupling fatty acid chains of different lengths at the 5’ position of ribothymidine . The nucleolipids are known to undergo partial hydrolysis in the presence of a strong base like NaOH, triggering self-assembly of the hydrolyzed components into heterotypic hydrogels .


Molecular Structure Analysis

The molecular structure of [5'-13C]ribothymidine is (13C)C9H14N2O6 . It is a methyluridine with a single methyl substituent at the 5-position on the uracil ring .


Chemical Reactions Analysis

The chemical reactions involving ribothymidine nucleolipids are complex and can result in significant differences in the self-assembling processes of nucleolipids . For instance, when the fatty acid acyl chain is attached onto the ribothymidine, it does not support organogelation .


Physical And Chemical Properties Analysis

[5'-13C]ribothymidine is a white solid . It has a molecular weight of 259.22 .

Safety And Hazards

[5'-13C]ribothymidine is intended for research use only and is not intended for diagnostic or therapeutic use . It is a possible irritant .

Future Directions

The functional utility of nucleolipids to natural nucleosides such as ribothymidine would facilitate the development of supramolecular gels and responsive smart materials . This could have potential applications in material science and in the treatment of dye industry wastes .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRXFEITVBNRMK-DJLCBFSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[13CH2]O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5'-13C]ribothymidine

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